molecular formula C10H20O3 B14397670 2-(Methoxymethoxy)octanal CAS No. 88722-72-9

2-(Methoxymethoxy)octanal

Cat. No.: B14397670
CAS No.: 88722-72-9
M. Wt: 188.26 g/mol
InChI Key: HLGWZCMZEVCNES-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)octanal is an aliphatic aldehyde with the molecular formula C₁₀H₂₀O₃. Its structure features a methoxymethoxy group (-OCH₂OCH₃) attached to the second carbon of an octanal chain (CH₃(CH₂)₅CH(CHO)-). This compound combines the reactivity of an aldehyde group with the steric and electronic effects of the methoxymethoxy substituent.

Properties

CAS No.

88722-72-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-(methoxymethoxy)octanal

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-10(8-11)13-9-12-2/h8,10H,3-7,9H2,1-2H3

InChI Key

HLGWZCMZEVCNES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C=O)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)octanal typically involves the reaction of octanal with methoxymethyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation and crystallization to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxymethoxy)octanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)octanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares 2-(Methoxymethoxy)octanal with structurally related compounds, emphasizing differences in chain length, substituents, and functional groups:

Compound Name Molecular Formula Functional Groups Key Structural Differences
This compound C₁₀H₂₀O₃ Aldehyde, methoxymethoxy Baseline for comparison
2-[(Benzyloxy)methoxy]hexanal C₁₄H₂₀O₃ Aldehyde, benzyloxymethoxy Shorter chain (C6), benzyl substituent
2-(Methoxymethoxy)hexanal C₉H₁₈O₃ Aldehyde, methoxymethoxy Shorter chain (C6)
2-(Methoxymethoxy)heptanal C₁₀H₂₀O₃ Aldehyde, methoxymethoxy Intermediate chain length (C7)
2-((Methoxymethoxy)methyl)cyclopentanone C₉H₁₆O₃ Ketone, methoxymethoxy Cyclic structure (cyclopentanone)
2-(Methoxymethoxy)ethanamine C₄H₁₁NO₂ Amine, methoxymethoxy Shorter chain (C2), amine group

Physical and Chemical Properties

  • Chain Length Effects : Longer chains (e.g., octanal vs. hexanal) increase hydrophobicity and boiling points. For example, this compound is expected to have a higher boiling point (~200–220°C) compared to 2-(Methoxymethoxy)hexanal (~170–190°C) due to stronger van der Waals interactions .
  • Substituent Effects : The methoxymethoxy group enhances polarity compared to simple methoxy or benzyloxy substituents. This increases solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces volatility .
  • Reactivity: The aldehyde group in this compound is susceptible to nucleophilic addition (e.g., forming imines or hydrazones), while the methoxymethoxy group may participate in acid-catalyzed ether cleavage. In contrast, cyclopentanone derivatives (e.g., 2-((Methoxymethoxy)methyl)cyclopentanone) exhibit ketone-specific reactivity, such as forming enolates .

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